4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine
CAS No.:
Cat. No.: VC16690903
Molecular Formula: C9H14N2S2
Molecular Weight: 214.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2S2 |
|---|---|
| Molecular Weight | 214.4 g/mol |
| IUPAC Name | 4-methyl-2,5-bis(methylsulfanyl)benzene-1,3-diamine |
| Standard InChI | InChI=1S/C9H14N2S2/c1-5-7(12-2)4-6(10)9(13-3)8(5)11/h4H,10-11H2,1-3H3 |
| Standard InChI Key | IJRJFVZOWAYKBV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C(=C1N)SC)N)SC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene core with amino groups at the 1,3-positions and methylthio groups at the 2,5-positions, alongside a methyl group at the 4-position (Figure 1). This arrangement creates a sterically hindered environment that influences its reactivity. The methylthio groups act as electron donors, stabilizing charge distribution during redox processes, while the amino groups serve as nucleophilic sites for electrophilic substitution reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂S₂ | |
| Molecular Weight | 214.35 g/mol | |
| Boiling Point | 318.1 ± 42.0 °C (pred.) | |
| Density | 1.23 ± 0.1 g/cm³ (pred.) | |
| pKa | 3.18 ± 0.10 (pred.) |
Spectroscopic Features
While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogs such as p-phenylenediamine derivatives exhibit characteristic N–H stretching vibrations at 3300–3500 cm⁻¹ and C–S stretches near 600–700 cm⁻¹ . The methylthio groups likely produce distinct methyl proton signals at δ 2.1–2.5 ppm in ¹H NMR .
Synthesis and Production Pathways
Established Methods
Although detailed synthetic protocols are proprietary, general approaches for analogous aromatic diamines involve:
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Nitro Reduction: Hydrogenation of nitro precursors (e.g., 4-methyl-2,5-bis(methylthio)nitrobenzene) using catalysts like palladium on carbon .
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Thioether Formation: Introducing methylthio groups via nucleophilic aromatic substitution of halides with methylthiolate ions.
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Protection/Deprotection Strategies: Sequential protection of amino groups during methylthio incorporation to prevent unwanted side reactions.
Challenges: Steric hindrance from the 4-methyl group complicates regioselective substitutions, necessitating optimized reaction conditions (e.g., elevated temperatures, polar aprotic solvents).
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water due to its hydrophobic methylthio and methyl groups but dissolves in organic solvents like dichloromethane and dimethylformamide . It is sensitive to oxidative degradation, particularly at the amino groups, which can form quinone-like structures upon exposure to air.
Acid-Base Behavior
With a predicted pKa of 3.18, the amino groups protonate under acidic conditions, enhancing solubility in aqueous acids. Deprotonation at higher pH facilitates participation in condensation reactions .
Chemical Reactivity and Applications
Polymer Science
The amino groups enable condensation polymerization with diacyl chlorides, forming polyamides or polyurethanes. For example, reaction with terephthaloyl chloride yields thermally stable polymers akin to Kevlar .
Table 2: Potential Monomers for Polymerization
| Monomer | Reaction Product | Application |
|---|---|---|
| Terephthaloyl chloride | Aramid-like polymer | High-strength fibers |
| Phosgene | Polyurethane | Elastomers, coatings |
Electrochemical Applications
Methylthio groups stabilize radical cations during oxidation, as demonstrated in bithiophene analogs . This property suggests utility in redox capacitors or lithium-ion batteries, though direct studies on this compound are needed.
Future Research Directions
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